Fluazaindolizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

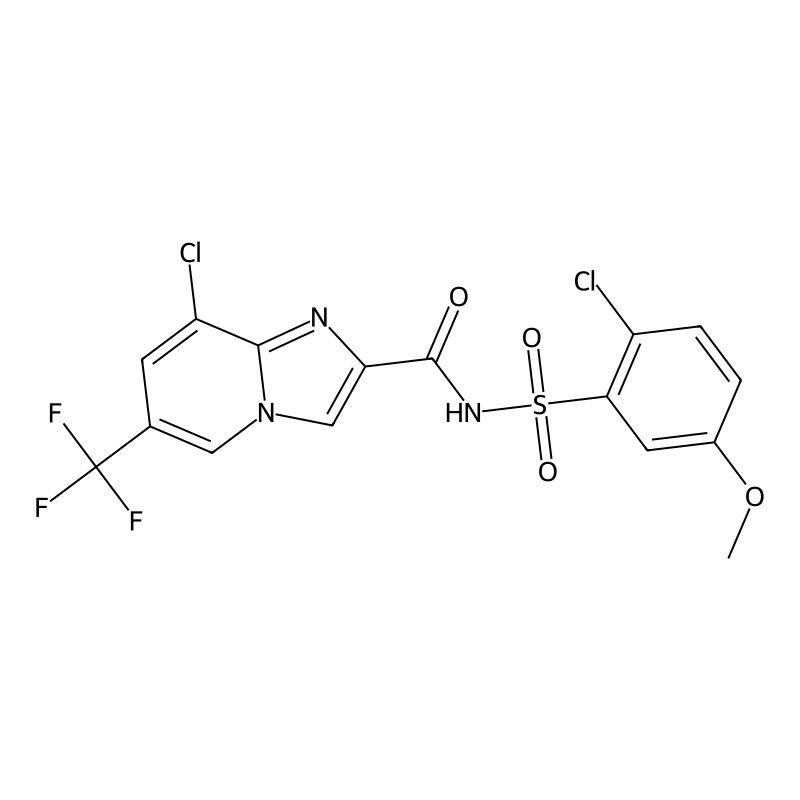

Fluazaindolizine is a novel chemical compound classified within the imidazopyridine family, specifically as an amide formed through the condensation of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid and the sulfonamide nitrogen of 2-chloro-5-methoxybenzene-1-sulfonamide. This compound is primarily utilized as a nematicide in agricultural applications, targeting plant-parasitic nematodes. Its chemical structure includes elements such as chlorine, fluorine, and a sulfonamide group, contributing to its efficacy and unique properties in pest control .

The exact mechanism by which fluazaindolizine kills nematodes is still under investigation []. However, research suggests it disrupts molting, a crucial process for nematode development and reproduction []. Fluazaindolizine likely binds to a specific target site within the nematode, but the precise molecular target remains to be elucidated [].

Toxicity

Fluazaindolizine is considered to be moderately toxic to mammals based on laboratory studies []. However, the EPA registration process has established safe application guidelines to minimize human health risks [].

Flammability

Fluazaindolizine is not expected to be flammable based on its chemical structure.

Reactivity

Fluazaindolizine is not expected to be highly reactive under typical storage and application conditions [].

Medicinal Chemistry

Fluazaindolizine's structure shows potential for mimicking the activity of natural products with various biological functions. Researchers are investigating its ability to bind to specific enzymes or receptors in the body, potentially leading to the development of new drugs for various diseases. Studies have explored its potential in areas like:

- Anti-cancer drugs: Fluazaindolizine derivatives have been shown to exhibit anti-proliferative effects on cancer cells in some in vitro studies []. Further research is needed to determine their efficacy and safety in vivo.

- Antimicrobial agents: Some studies suggest that Fluazaindolizine derivatives might possess antimicrobial properties []. More research is required to validate these findings and understand their mechanism of action.

Material Science

Fluazaindolizine's structure offers potential for the development of novel functional materials. Researchers are exploring its applications in areas like:

- Organic electronics: Fluazaindolizine derivatives with specific functionalities could be used in organic light-emitting diodes (OLEDs) or organic solar cells due to their potential electrical properties [].

- Sensors: The ability of Fluazaindolizine to bind to specific molecules could be harnessed to develop sensors for various applications [].

- Oxidation: This reaction can lead to the formation of oxidized derivatives that may possess different biological activities.

- Reduction: Reduction reactions can alter the functional groups within the compound, potentially affecting its efficacy as a nematicide.

- Substitution: Substitution reactions can modify the molecular structure, impacting its interaction with target organisms.

These reactions are facilitated by common reagents and conditions typically employed in organic synthesis.

Fluazaindolizine exhibits significant biological activity as a nematicide. Its mode of action involves:

- Inhibition of Acetylcholinesterase: The compound disrupts neurotransmission in nematodes by inhibiting this enzyme, leading to an accumulation of acetylcholine. This results in paralysis and eventual death of the nematodes.

- Targeting Metabolic Pathways: It has been shown to affect the β-fatty acid oxidation pathway and 2-oxoglutarate dehydrogenase in the citric acid cycle, which are critical for nematode survival .

The compound has low mammalian toxicity, making it a safer alternative for agricultural use compared to other nematicides .

Fluazaindolizine can be synthesized through several methods. The primary synthesis involves:

- Condensation Reaction: The carboxylic acid from 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is reacted with the sulfonamide nitrogen of 2-chloro-5-methoxybenzene-1-sulfonamide under controlled conditions to form fluazaindolizine.

- Purification: The resulting product is purified through crystallization or chromatography to achieve high purity levels suitable for agricultural applications.

Alternative synthetic routes may involve modifications of reaction conditions or reagents to optimize yield and purity .

Fluazaindolizine is primarily used in agriculture as a nematicide. Its applications include:

- Control of Plant-Parasitic Nematodes: Effective against various species such as Meloidogyne incognita, it is applied in crops like carrots and citrus fruits.

- Soil Application: It is typically applied pre-planting or during the growing season using ground or chemigation equipment at specified rates ranging from 0.25 to 2.0 pounds per acre .

The compound's effectiveness and low toxicity profile make it a valuable tool for sustainable agriculture.

Studies on fluazaindolizine have focused on its interactions with various biological systems:

- Nematode Enzyme Activity: Research has demonstrated that fluazaindolizine significantly affects enzyme activities in nematodes, leading to metabolic disruption.

- Toxicological Assessments: Evaluations indicate that while fluazaindolizine has low acute toxicity to mammals, its metabolites may exhibit varying degrees of toxicity, necessitating careful monitoring during agricultural use .

Fluazaindolizine shares structural and functional similarities with several other compounds used for pest control. Notable similar compounds include:

| Compound Name | Chemical Class | Primary Use | Unique Features |

|---|---|---|---|

| Fluopyram | Pyridinyl fungicide | Fungicide | Broad-spectrum activity against fungi |

| Fluensulfone | Sulfone | Nematicide | Effective against a wide range of nematodes |

| Abamectin | Avermectin | Insecticide/Nematicide | Derived from natural sources; targets insects |

| Oxamyl | Carbamate | Insecticide/Nematicide | Systemic action; targets various pests |

Fluazaindolizine's unique combination of imidazopyridine structure and specific mode of action distinguishes it from these compounds, particularly in its targeted efficacy against nematodes while maintaining low toxicity to non-target organisms .

Fluazaindolizine exhibits profound effects on sedentary nematode development, particularly during the parasitic phase of the nematode lifecycle [2] [8]. Research demonstrates that the compound does not have direct toxicity against plant-parasitic nematode infective juveniles but exerts clear effects on nematodes during sedentary development [2].

Table 1: Sublethal Effects of Fluazaindolizine on Sedentary Nematode Development

| Nematode Species | Concentration (ppm) | Exposure Duration | Effect Type | Reduction Percentage |

|---|---|---|---|---|

| Heterodera schachtii | 1.25 | 48h | Female reduction | 57 |

| Heterodera schachtii | 5.0 | Continuous | Development inhibition | 75 |

| Heterodera schachtii | 10.0 | Continuous | Development inhibition | ~90 |

| Meloidogyne incognita | 101.0 | 24h ED50 | Activity reduction | 50 |

| Meloidogyne incognita | 180.6 | 24h ED50 | Activity reduction | 50 |

| Meloidogyne hapla | 325.7 | 24h ED50 | Activity reduction | 50 |

| Meloidogyne chitwoodi | 223.4 | 24h ED50 | Activity reduction | 50 |

| Globodera ellingtonae | 30.0 | 24h ED50 | Activity reduction | 50 |

Very low sublethal fluazaindolizine concentrations of 5 or 10 parts per million do not interfere with nematode mobility, host finding, penetration, and induction of the feeding site, but specifically inhibit sedentary nematode development inside the root in a concentration-dependent manner [2] [8]. The compound's effects become evident during the sedentary stage of nematode parasitism, where it blocks nematode development by interfering with the parasite's feeding behavior or metabolism [8].

Studies on Heterodera schachtii demonstrate that fluazaindolizine significantly reduces nematode size as early as 2 days post-inoculation [8]. Ten days post-inoculation, nematodes exposed to 5 or 10 parts per million fluazaindolizine-containing plant growth medium were only about one-third or one-sixth the size of untreated nematodes, respectively [8]. Microscopic observation reveals that fluazaindolizine does not hinder the induction of a syncytial feeding site, and although nematode development is completely inhibited at 10 parts per million, the syncytium increases in size [8].

The differential sensitivity among nematode species to fluazaindolizine reflects variations in cuticle thickness and permeability, as well as the rate of cuticle surface turnover [8]. For instance, the cuticles of Meloidogyne species and Globodera rostochiensis second-stage juveniles are reported to be 0.3-0.4 micrometers and approximately 0.53 micrometers thick, respectively [8].

Inhibition of Female Formation and Offspring Production

Fluazaindolizine demonstrates significant inhibitory effects on female formation and offspring production across multiple plant-parasitic nematode species [2] [10] [12]. The compound causes a substantial shift from female to male development without changing the total number of adult nematodes at lower concentrations [8].

Table 2: Inhibition of Female Formation and Offspring Production

| Treatment Condition | Concentration (ppm) | Female Reduction (%) | Offspring Reduction (%) | Female Size Reduction (%) |

|---|---|---|---|---|

| H. schachtii - 48h pre-exposure | 1.25 | 57 | 46 | Not measured |

| H. schachtii - Growth medium | 1.25 | 75 | Not measured | 32 |

| M. incognita - 24h pre-exposure | 47 | 73 | Not measured | Not measured |

| M. hapla - 24h pre-exposure | 47 | 64 | Not measured | Not measured |

| M. chitwoodi - 24h pre-exposure | 47 | 38 | Not measured | Not measured |

Research on Heterodera schachtii reveals that infection assays with juveniles soaked in 1.25 parts per million fluazaindolizine for 48 hours result in a 57 percent reduction in adult females and a 46 percent reduction in offspring when subsequently inoculated onto Arabidopsis thaliana [2] [8]. The female to male ratio of control treatments was 49:51, but this ratio decreased significantly with higher concentrations of fluazaindolizine [8]. At 1.25 parts per million fluazaindolizine, the female to male ratio was significantly reduced to 26:76 compared to the control [8].

Pre-treatment of Heterodera schachtii second-stage juveniles with fluazaindolizine for 48 hours significantly reduces offspring by 23 percent at 20 parts per million and 46 percent at 40 parts per million [8]. The formation of females and the development of offspring are strongly reduced, indicating that fluazaindolizine specifically targets reproductive processes during nematode development [2].

Multiple Meloidogyne species demonstrate varying sensitivity to fluazaindolizine exposure [10]. A 24-hour pre-exposure to 47 parts per million fluazaindolizine reduces reproduction to approximately 25 to 30 percent of control levels for both Meloidogyne hapla and Meloidogyne incognita [10]. Meloidogyne chitwoodi proves less sensitive to fluazaindolizine, with similar levels of suppression observed only at the two highest doses tested [10].

Plant-Mediated Activity and Root System Interactions

Fluazaindolizine demonstrates enhanced efficacy when applied through plant growth medium compared to direct nematode exposure, indicating significant plant-mediated activity [2] [8]. The compound's effectiveness depends critically on the duration and method of application within the root system environment [8].

Table 3: Plant-Mediated Activity and Root System Interactions

| Application Method | Concentration (ppm) | Duration | Efficacy | Nematode Reduction (%) |

|---|---|---|---|---|

| Direct nematode exposure | 50 | 6 days | Minimal | 17 |

| Root pre-incubation | Various | 24-48h | Not effective | 0 |

| Growth medium supplementation | 1.25 | Continuous | Significant | 35 |

| Growth medium supplementation | 5.0 | Continuous | Nearly complete | 95 |

| Growth medium supplementation | 10.0 | Continuous | Complete | ~100 |

Direct exposure of Heterodera schachtii juveniles to 50 parts per million fluazaindolizine for six days results in only 17 percent mortality, demonstrating minimal direct nematicidal activity [8]. In contrast, pre-incubation of Arabidopsis thaliana roots with fluazaindolizine proves ineffective against Heterodera schachtii [2] [8].

However, supplementing the plant growth medium with fluazaindolizine leads to significant reductions in adult nematodes, with 35 percent reduction in adults, 75 percent reduction in females, and 32 percent reduction in female size at 1.25 parts per million [2] [8]. At 5 parts per million, the compound nearly completely inhibits nematode parasitism, reducing established nematodes to approximately 5 percent compared to control plants [8].

The impact of fluazaindolizine on plant systems depends on plant age, compound concentration, and duration of contact [2]. Plants grown on fluazaindolizine-containing medium and then transferred to fluazaindolizine-free medium do not exhibit significant effects on parasitism parameters, except at 0.313 parts per million where significantly fewer male nematodes are observed [8].

Research demonstrates that fluazaindolizine is not considered systemic in plants by soil application [8]. Plants transferred from fluazaindolizine-free medium to fluazaindolizine-containing medium show significantly reduced infection by Heterodera schachtii, while plants transferred from fluazaindolizine-supplemented medium to fluazaindolizine-free medium exhibit infection rates comparable to control plants [8].

Table 4: Molecular Targets and Biochemical Pathway Effects

| Biochemical Pathway | Effect on M. incognita | Expression Change Range |

|---|---|---|

| β-fatty acid oxidation | Downregulation of steps 2-4 | 0.49-0.78 fold |

| Citric acid cycle | 7 of 12 enzymes downregulated | Variable |

| 2-oxoglutarate dehydrogenase | 2-fold upregulation | 2.0+ fold |

| Oxidative phosphorylation | 3 of 4 enzymes downregulated | 0.55-0.87 fold |

| Cytochrome c reductase | 1.2-fold upregulation | 1.2 fold |

Transcriptional analysis reveals that fluazaindolizine significantly impacts multiple biochemical pathways in Meloidogyne incognita [17] [18]. The compound affects expression of enzymes in the β-fatty acid oxidation pathway, with steps 2-4 being downregulated between 0.49 and 0.78-fold [17]. In the citric acid cycle, fluazaindolizine causes differential expression of 10 out of 12 enzymes, with 7 enzymes being downregulated [17]. Most notably, 2-oxoglutarate dehydrogenase shows greater than two-fold upregulation, representing the largest change in gene expression observed among all citric acid cycle enzymes for any tested nematicide [17].

Heterodera schachtii exhibits notable susceptibility to fluazaindolizine, with distinct patterns emerging across different exposure methods and concentrations [1]. Research has demonstrated that direct exposure of Heterodera schachtii juveniles to 50 parts per million fluazaindolizine produces negligible immediate effects, indicating the compound does not function as a rapid-acting contact nematicide against this species [1]. However, when juveniles are soaked in fluazaindolizine for 48 hours and subsequently inoculated onto Arabidopsis thaliana, significant reductions in adult female formation occur [1] [2]. At 1.25 parts per million, this exposure method results in a 57% reduction in adult females compared to untreated controls [1].

The most effective application method involves supplementing the plant growth medium with fluazaindolizine, which demonstrates concentration-dependent efficacy against Heterodera schachtii [1] [3]. At 1.25 parts per million in the growth medium, researchers observed a 35% reduction in total adults, a 75% reduction in females, and a notable decrease in female size [1]. When concentrations reach 5 parts per million, nematode parasitism becomes nearly completely inhibited [1] [2].

Sublethal concentrations of fluazaindolizine, specifically 5 and 10 parts per million, do not interfere with essential nematode behaviors including mobility, host finding, penetration, and feeding site induction [1] [3]. Instead, these concentrations specifically inhibit sedentary nematode development inside the root in a concentration-dependent manner [1]. This selective action against developmental stages represents a unique aspect of fluazaindolizine efficacy against Heterodera schachtii [2].

The compound demonstrates minimal direct toxicity against plant-parasitic nematode infective juveniles but exhibits clear effects during sedentary development phases [1] [3]. Formation of females and offspring development are strongly reduced when Heterodera schachtii encounters fluazaindolizine during these critical developmental windows [1]. At 40 parts per million pre-exposure concentrations, offspring production decreases by 46% compared to untreated controls [1].

Invasion studies reveal that Heterodera schachtii juveniles exposed to fluazaindolizine at 100 and 200 milligrams per liter for 72 hours show reduced root invasion rates of 39.8% and 59.6% respectively compared to controls [4]. These findings indicate that while the compound may not immediately kill juvenile nematodes, it significantly impairs their ability to successfully establish parasitic relationships with host plants [4].

Comparative Activity Against Cyst-Forming vs. Root-Knot Nematodes

Fluazaindolizine demonstrates differential efficacy between cyst-forming and root-knot nematodes, with distinct sensitivity patterns observed across these taxonomic groups [5] [6]. Globodera ellingtonae, a cyst-forming nematode, exhibits the highest sensitivity to fluazaindolizine among all tested genera, with a 24-hour effective dose causing 50% immobility of 30 parts per million [5] [6]. This value represents more than eight times greater sensitivity compared to the average for all Meloidogyne species tested [5].

Root-knot nematodes in the genus Meloidogyne show variable but generally lower sensitivity than cyst-forming species [5] [7]. Meloidogyne incognita populations demonstrate 24-hour effective doses ranging from 52 to 150 parts per million depending on the specific population tested [5] [6]. Meloidogyne hapla exhibits the greatest variability among root-knot species, with effective doses ranging from 72 to 789 parts per million across different populations [5]. Meloidogyne chitwoodi shows intermediate sensitivity with effective doses averaging 223 parts per million [5] [6].

| Nematode Species | Nematode Type | 24-hour ED50 (ppm) | Range (ppm) |

|---|---|---|---|

| Globodera ellingtonae | Cyst-forming | 30 | 14-47 |

| Meloidogyne incognita | Root-knot | 101 | 52-150 |

| Meloidogyne chitwoodi | Root-knot | 223 | 136-474 |

| Meloidogyne hapla | Root-knot | 326 | 72-789 |

The irreversibility of effects differs markedly between nematode types [5] [6]. Cyst-forming nematodes, particularly Globodera ellingtonae, demonstrate clear nematicidal activity with irreversible effects even after compound removal [5]. After fluazaindolizine removal and water incubation, Globodera ellingtonae juveniles remain only 27% and 20% as active as controls at 141 and 189 parts per million respectively [5].

Root-knot nematodes exhibit irreversible effects following fluazaindolizine exposure, but with different temporal patterns [5] [6]. All Meloidogyne species populations show further reduction in active juveniles 24 hours after compound removal compared to immediate post-exposure assessments [5]. This delayed response suggests ongoing physiological disruption rather than immediate mortality [6].

Reproductive suppression varies significantly between nematode types following pre-exposure treatments [5] [6]. Meloidogyne incognita demonstrates the greatest sensitivity in reproduction assays, with exposure to 47 parts per million reducing reproduction to 27% of untreated controls [5] [7]. Meloidogyne hapla shows similar sensitivity with reproduction reduced to 36% of controls at the same concentration [5]. Meloidogyne chitwoodi proves least sensitive among root-knot species, maintaining reproduction at 62% of control levels following 47 parts per million exposure [5] [7].

Cyst-forming nematodes demonstrate enhanced susceptibility to fluazaindolizine compared to root-knot species across multiple parameters [8] [5]. Globodera pallida and Globodera rostochiensis cysts show significant hatching inhibition when pre-exposed to 250 milligrams active substance per kilogram, with hatching reduced to 34% and 24% respectively compared to controls [8]. Lower concentrations of 5 and 50 milligrams active substance per kilogram do not significantly affect hatching in either species [8].

Concentration-Dependent Developmental Disruption

Fluazaindolizine exhibits pronounced concentration-dependent effects on nematode development, with distinct thresholds and response patterns varying across species and developmental stages [9] [10]. Meloidogyne incognita demonstrates clear dose-response relationships, with effective doses ranging from sub-lethal concentrations that impair reproduction to higher concentrations causing mortality [9] [10]. At 5 milligrams per liter, root galling, egg mass production, and egg numbers reduce to approximately 25% compared to water controls [4].

The temporal aspects of concentration-dependent effects reveal progressive symptom development [11] [9]. Nematodes exposed to rates from 1 to 250 parts per million show initial symptoms of slow movement or decreased motility within hours of contact exposure [11]. Progressive symptoms including coiling, J-shape or Z-shape positioning, and reversed sinusoidal movement develop subsequently [11]. These symptoms drastically impair motility and ability to move through soil pore water to locate and infect roots [11].

| Concentration (ppm) | Meloidogyne incognita Activity (%) | Meloidogyne hapla Activity (%) | Meloidogyne chitwoodi Activity (%) |

|---|---|---|---|

| 47 | 48-67 | 54-98 | 78-98 |

| 94 | 45-60 | 40-91 | 60-85 |

| 141 | 28-45 | 25-75 | 45-75 |

| 189 | 15-28 | 10-60 | 30-65 |

Developmental stage sensitivity varies markedly with concentration [4] [9]. Second-stage juveniles of Meloidogyne incognita and Tylenchulus semipenetrans demonstrate lethal concentration values of 177.14 and 355.2 milligrams per liter respectively after 72-hour exposure [4]. Pratylenchus brachyurus, second-stage juveniles of Heterodera schachtii, and eggs of Meloidogyne incognita show considerably lower sensitivity to the compound [4].

Sublethal concentration effects demonstrate specific developmental disruption without immediate mortality [1] [9]. Very low concentrations of 5 or 10 parts per million do not interfere with nematode mobility, host finding, penetration, and feeding site induction [1]. However, these same concentrations specifically inhibit sedentary nematode development inside roots in a concentration-dependent manner [1] [3]. This selective action suggests targeting of specific developmental pathways rather than general toxicity [3].

Reproduction factor analysis reveals concentration thresholds for reproductive impairment [5] [6]. Meloidogyne species show strongest reproduction reduction at concentrations exceeding 94 parts per million [5]. At the lowest tested dose of 47 parts per million, Meloidogyne incognita exhibits 3.3-fold reduction in reproduction compared to controls, while Meloidogyne hapla and Meloidogyne chitwoodi show 2.1-fold and 1.5-fold reductions respectively [5] [6].

Concentration-dependent recovery patterns differ among species following compound removal [5] [6]. Xiphinema americanum demonstrates unique reversibility, with activity increasing from 18% and 5% immediately after exposure to 57% and 40% following water incubation at 141 and 189 parts per million respectively [5]. Most other species show irreversible effects with continued decline in activity after compound removal [5] [6].